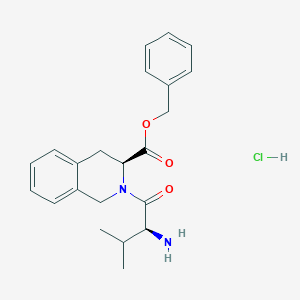
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C22H27ClN2O3 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₃₁ClN₂O₃. It has a molecular weight of 402.9 g/mol . The compound features a tetrahydroisoquinoline core, which is known for its structural versatility and potential pharmacological applications.
Anticoagulant Activity
Research indicates that tetrahydroisoquinoline derivatives can act as anticoagulants by inhibiting factor Xa (fXa), a crucial serine protease in the coagulation cascade. Studies have shown that modifications to the THIQ scaffold enhance its efficacy as an anticoagulant. Specifically, (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl) derivatives exhibit significant activity against fXa due to their structural features that facilitate binding to the active site of the enzyme .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have also been explored for their neuroprotective properties. They are implicated in the treatment of dopaminergic nerve diseases. For instance, compounds similar to (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl) have been shown to exert protective effects on neuronal cells under stress conditions, potentially through modulation of neuroinflammatory pathways and apoptosis .
PPARγ Agonist Activity
Another significant aspect of the biological activity of tetrahydroisoquinoline derivatives is their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. These compounds can influence metabolic processes and are being studied for their potential in treating metabolic disorders such as diabetes .
Synthesis and Evaluation
A study focused on synthesizing various tetrahydroisoquinoline derivatives, including (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl), highlighted their anticoagulant properties. The synthesized compounds were evaluated for their ability to inhibit fXa in vitro, demonstrating promising results that suggest a potential therapeutic application in anticoagulation therapy .
Neuroprotective Studies
In another investigation, researchers assessed the neuroprotective effects of tetrahydroisoquinoline derivatives on cultured neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and inflammation markers compared to controls, suggesting their utility in developing treatments for neurodegenerative diseases .
PPARγ Activation Assays
Furthermore, several studies have assessed the ability of tetrahydroisoquinoline derivatives to activate PPARγ. The findings revealed that certain structural modifications enhanced agonist activity, leading to increased glucose uptake in adipocytes and improved insulin sensitivity in preclinical models .
Summary Table of Biological Activities
属性
IUPAC Name |
benzyl (3S)-2-[(2S)-2-amino-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H/t19-,20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZKTGMHLDJLKO-FKLPMGAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166169-15-9 |
Source


|
| Record name | 166169-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













